molecular formula C11H8INO3 B582392 Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate CAS No. 1264209-73-5

Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate

Cat. No.: B582392
CAS No.: 1264209-73-5
M. Wt: 329.093
InChI Key: VDCRBGNWZQSRRA-UHFFFAOYSA-N
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Description

Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate is a synthetic organic compound belonging to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate typically involves the iodination of a quinoline derivative. One common method includes the reaction of 3-amino-4-oxo-1,4-dihydroquinoline-6-carboxylate with iodine in the presence of an oxidizing agent such as hydrogen peroxide. The reaction is carried out in an organic solvent like acetic acid under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. The process includes:

  • Formation of the quinoline core.
  • Introduction of the carboxylate group.
  • Iodination at the 3-position.
  • Methylation of the carboxylate group.

Types of Reactions:

    Substitution Reactions: The iodine atom at the 3-position can be substituted with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products:

  • Substituted quinolines.
  • Oxidized or reduced quinoline derivatives.
  • Coupled products with various aryl or alkyl groups.

Scientific Research Applications

Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial and antiviral properties.

    Medicine: Explored for its role in developing new therapeutic agents, particularly in the treatment of bacterial infections.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and repair. By inhibiting these enzymes, the compound prevents bacterial cell division, leading to cell death.

Comparison with Similar Compounds

  • Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate
  • Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-8-carboxylate

Uniqueness: Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the iodine atom at the 3-position and the carboxylate group at the 6-position makes it a versatile intermediate for further chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

methyl 3-iodo-4-oxo-1H-quinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8INO3/c1-16-11(15)6-2-3-9-7(4-6)10(14)8(12)5-13-9/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCRBGNWZQSRRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC=C(C2=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30737635
Record name Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30737635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1264209-73-5
Record name Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30737635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of methyl 4-oxo-1,4-dihydroquinoline-6-carboxylate (1.1 g) and acetic acid (30 mL) was added N-iodosuccinimide (1.1 g), followed by stirring at room temperature for one day. The reaction mixture was diluted with water, and the precipitate was collected by filtration to obtain methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate (1.8 g).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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